

# 3-Fluoro-5-methoxybenzylamine molecular weight and formula

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## Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzylamine

Cat. No.: B1323553

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## In-Depth Technical Guide to 3-Fluoro-5-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Fluoro-5-methoxybenzylamine**. The information is intended to support research and development activities in medicinal chemistry and related fields.

## Core Compound Data

The fundamental molecular properties of **3-Fluoro-5-methoxybenzylamine** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FNO
Molecular Weight	155.17 g/mol
CAS Number	914465-85-3
SMILES	<chem>NCC1=CC(OC)=CC(F)=C1</chem>

## Synthetic Protocols

The primary route for the synthesis of **3-Fluoro-5-methoxybenzylamine** is through the reduction of the corresponding benzonitrile precursor, 3-Fluoro-5-methoxybenzonitrile. Below are detailed experimental protocols for its synthesis and a representative derivatization reaction.

### Synthesis of 3-Fluoro-5-methoxybenzylamine via Catalytic Hydrogenation

This protocol describes the reduction of 3-fluoro-5-methoxybenzonitrile to **3-fluoro-5-methoxybenzylamine** using a nickel-silica catalyst. This method is advantageous due to its high selectivity for the primary amine.

Materials:

- 3-Fluoro-5-methoxybenzonitrile
- Methanol (solvent)
- Ni/SiO<sub>2</sub> catalyst
- Hydrogen gas (H<sub>2</sub>)
- Pressurized reaction vessel (autoclave)
- Standard glassware for work-up and purification

Procedure:

- In a pressurized reaction vessel, dissolve 3-fluoro-5-methoxybenzonitrile in methanol.
- Add the Ni/SiO<sub>2</sub> catalyst to the solution under an inert atmosphere.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to 13 bar.

- Heat the reaction mixture to 373 K and maintain vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude **3-fluoro-5-methoxybenzylamine**.
- The crude product can be further purified by column chromatography on silica gel if necessary.

## Characterization

The identity and purity of the synthesized **3-fluoro-5-methoxybenzylamine** can be confirmed using standard analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To elucidate the molecular structure.
- Mass Spectrometry: To confirm the molecular weight.
- FTIR Spectroscopy: To identify the characteristic functional groups.

## Example Derivatization: Synthesis of a Secondary Amine

This protocol outlines a general method for the alkylation of a primary benzylamine to form a secondary amine, which is a common subsequent reaction in drug discovery.

Materials:

- **3-Fluoro-5-methoxybenzylamine**
- Anhydrous dimethylformamide (DMF)

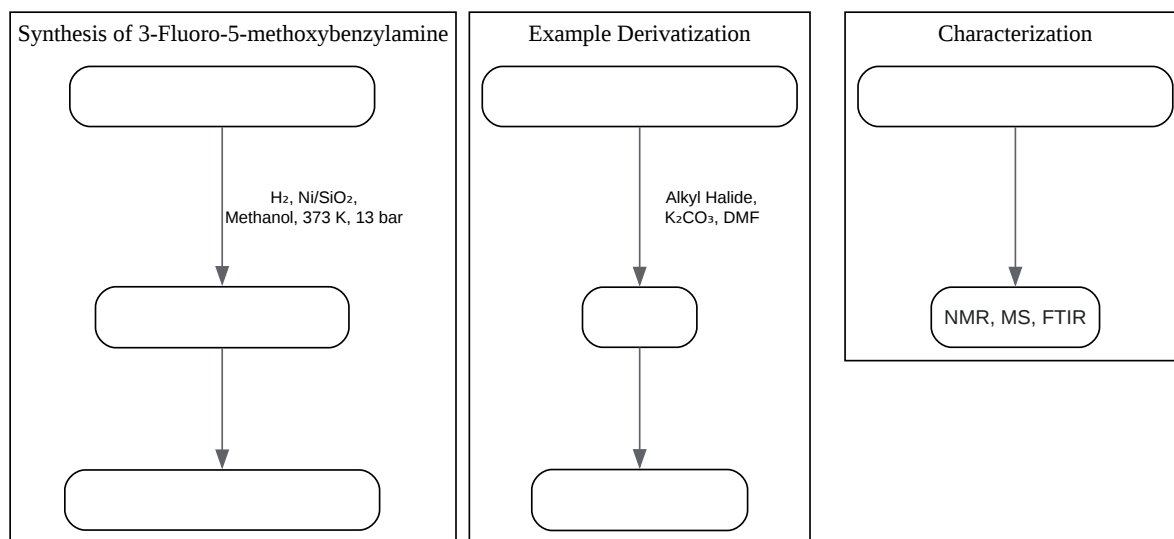
- Potassium carbonate ( $K_2CO_3$ )
- Alkyl halide (e.g., benzyl bromide)
- Standard glassware for work-up and purification

Procedure:

- In a round-bottomed flask, dissolve **3-fluoro-5-methoxybenzylamine** in anhydrous DMF.
- Add potassium carbonate to the solution.
- To the stirred mixture, add the alkyl halide dropwise at room temperature.
- Heat the reaction mixture to 60°C and monitor by TLC.
- Upon completion, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## Logical Workflow and Synthesis Pathway

The following diagram illustrates the synthetic pathway from the benzonitrile precursor to the final benzylamine product and a subsequent derivatization step.



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Caption: Synthetic and derivatization workflow for **3-Fluoro-5-methoxybenzylamine**.

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